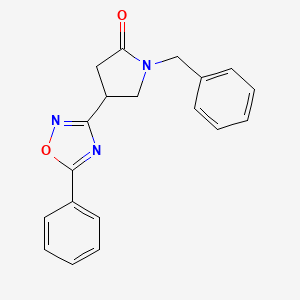

1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-oxadiazole derivatives, such as “1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one”, have been shown to exhibit significant anti-cancer activity when evaluated against human cancer cell lines . They also demonstrated anti-inflammatory, analgesic, diabetic, immunosuppressive, α,β 3 -receptor antagonist, antimicrobial, anti-helminthic, histamine-H3, and antiparasitic properties .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves a series of chemical reactions. For instance, a solution of substituted benzoic acid in anhydrous CH2Cl2 was cooled to 0 °C and ethyl-(Nʹ,Nʹ-dimethylamino)propylcarbodiimide hydrochloride (EDC·HCl) was added to it under a nitrogen atmosphere .Molecular Structure Analysis

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications .Chemical Reactions Analysis

The compound 4- (5-phenyl-1,2,4-oxadiazol-3-yl)aniline was dissolved in THF. Acetic acid and 3-pyridinecarboxaldehyde were added to the solution, followed by treatment with NaBH3CN at 0 °C .Physical and Chemical Properties Analysis

Oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine. Its molecular formula is C2H2ON2 and having a molecular mass of 70.05 g/mol which is soluble in water .Aplicaciones Científicas De Investigación

Antitubercular Activity

A study explored the synthesis of novel pyrrole derivatives, including structures related to 1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one, for antitubercular applications. These compounds were evaluated for their in vitro antitubercular activity. Preliminary results indicated moderate to good antitubercular activity. This research highlights the potential of such derivatives as leads in the development of new antitubercular agents (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).

Synthesis and Biological Activity Prediction

Another research effort led to the synthesis of novel 4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, including compounds structurally related to the query compound. The study also presented the prediction of biological activity for the synthesized compounds, highlighting the utility of such derivatives in the exploration of new bioactive molecules (Kharchenko, Detistov, & Orlov, 2008).

Apoptosis Induction and Anticancer Potential

Research identified a series of 3-aryl-5-aryl-1,2,4-oxadiazoles as novel apoptosis inducers with potential as anticancer agents. These compounds, sharing a core structure with this compound, demonstrated activity against several cancer cell lines, indicating their relevance in cancer therapy research (Zhang et al., 2005).

Electronic and Optical Materials

A study on the design of 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene derivatives, which are structurally related to the compound of interest, investigated their optical, electronic, and charge transport properties. The findings suggest that such derivatives are promising candidates for luminescent materials and charge transport materials in organic light-emitting diodes (OLEDs) (Sun & Jin, 2017).

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

They are known to exhibit a broad range of biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Cellular Effects

Some oxadiazole derivatives have shown potent antiviral activity against Zika, dengue, Japanese encephalitis, and classical swine fever virus infections . They have also shown inhibitory potential against acetylcholinesterase (AChE), which could influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Oxadiazole derivatives are known to interact with various enzymes and cofactors .

Propiedades

IUPAC Name |

1-benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c23-17-11-16(13-22(17)12-14-7-3-1-4-8-14)18-20-19(24-21-18)15-9-5-2-6-10-15/h1-10,16H,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNILVKOFCHILSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)methanone](/img/structure/B2751116.png)

![Tert-butyl N-[[(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]methyl]carbamate](/img/structure/B2751122.png)

![N-(2,3-dimethylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2751134.png)

![N-(2-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2751135.png)

![2-bromo-5-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2751136.png)

![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2751137.png)